molecular formula C14H16BrFN2O2 B6642565 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide

4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide

Cat. No.: B6642565
M. Wt: 343.19 g/mol
InChI Key: YJMYTMFFZWTFLU-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide is a complex organic compound characterized by its bromine, fluorine, and cyclopropylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide typically involves multiple steps, starting with the bromination of 2-fluorobenzamide to introduce the bromine atom at the 4-position. Subsequent steps include the formation of the cyclopropylamino group and the attachment of the butyl linker.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The fluorine atom can be reduced to form a fluoride ion.

  • Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions may require nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Bromate ions

  • Reduction: Fluoride ions

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. Its structural features may make it a candidate for drug development, particularly in targeting specific diseases.

Industry: In industry, this compound might find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzamide

  • N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide

  • 4-Bromo-N-cyclopropyl-2-fluorobenzamide

Uniqueness: 4-Bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide is unique due to its combination of bromine, fluorine, and cyclopropylamine groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN2O2/c15-9-3-6-11(12(16)8-9)14(20)17-7-1-2-13(19)18-10-4-5-10/h3,6,8,10H,1-2,4-5,7H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYTMFFZWTFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCNC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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